![molecular formula C18H20N2OS B246860 1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)
1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the benzimidazole family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol is not fully understood. However, studies have suggested that this compound exerts its anticancer and antifungal effects by inhibiting the activity of certain enzymes involved in DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that 1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer and antifungal agent. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol in lab experiments is its potent anticancer and antifungal activity. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Direcciones Futuras
There are several future directions for the study of 1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol. One area of interest is the optimization of its synthesis method to improve its yield and purity. Another area of interest is the elucidation of its mechanism of action, which will facilitate the development of more effective therapeutic agents based on this compound. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis method of 1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol involves the reaction of 1-propylbenzimidazole-2-thiol with 1-chloro-2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol has been studied for its potential use in various scientific research applications. One of the main areas of interest is its anticancer properties. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer.
Another area of interest is its potential use as an antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propiedades
Nombre del producto |
1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol |
|---|---|
Fórmula molecular |
C18H20N2OS |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(1-propylbenzimidazol-2-yl)sulfanylethanol |
InChI |
InChI=1S/C18H20N2OS/c1-2-12-20-16-11-7-6-10-15(16)19-18(20)22-13-17(21)14-8-4-3-5-9-14/h3-11,17,21H,2,12-13H2,1H3 |
Clave InChI |
FQNHCKADRKTGCZ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1SCC(C3=CC=CC=C3)O |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1SCC(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



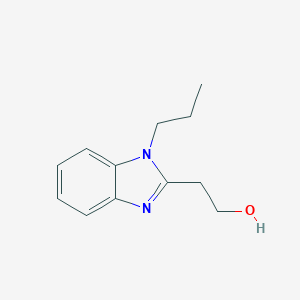
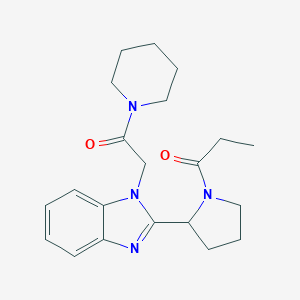
![2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)
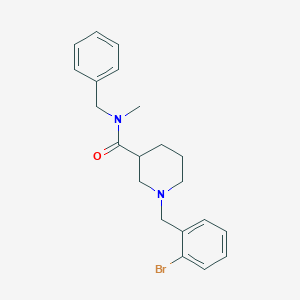
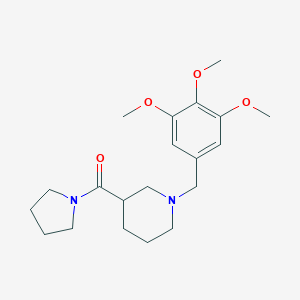
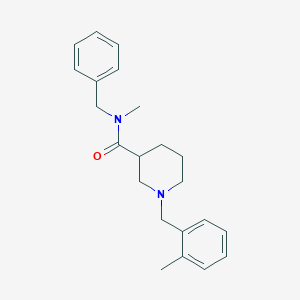
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
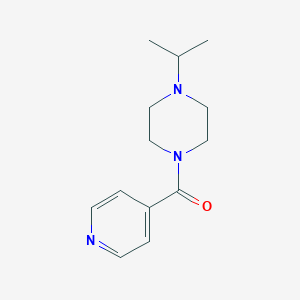
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)